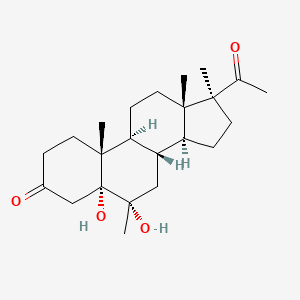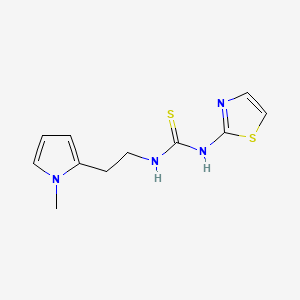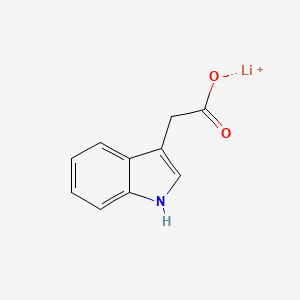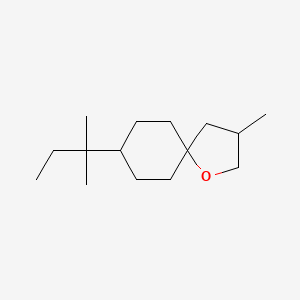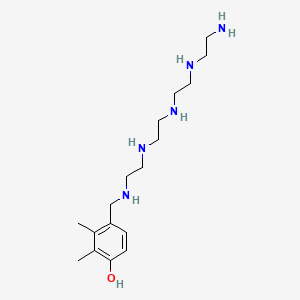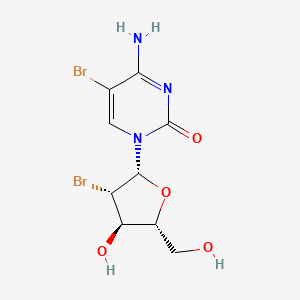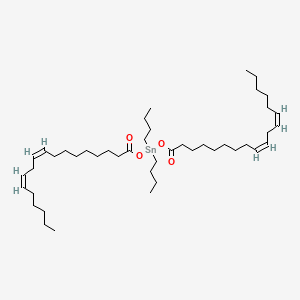
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane is a chemical compound with the molecular formula C44H76O4Sn It is a tin-based organometallic compound that features two octadecadienoic acid moieties attached to a dibutyltin core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane typically involves the reaction of dibutyltin oxide with octadecadienoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dibutyltin oxide+2Octadecadienoic acid→this compound+Water
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The octadecadienoic acid moieties can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and are carried out under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various biological molecules, altering their function and activity. The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibutylbis(octadeca-9(Z),12(Z),15(Z)-trienoyloxy)stannane
- Dibutylbis(octadeca-9(Z),12(Z)-trienoyloxy)stannane
Uniqueness
Dibutylbis(octadeca-9(Z),12(Z)-dienoyloxy)stannane is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
85391-79-3 |
|---|---|
Molekularformel |
C44H80O4Sn |
Molekulargewicht |
791.8 g/mol |
IUPAC-Name |
[dibutyl-[(9Z,12Z)-octadeca-9,12-dienoyl]oxystannyl] (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChI-Schlüssel |
PWHAJUKSOHXUMK-ZHEBOFABSA-L |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[Sn](OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



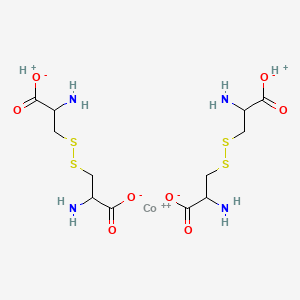
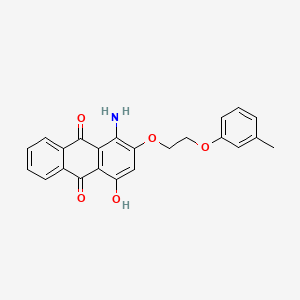
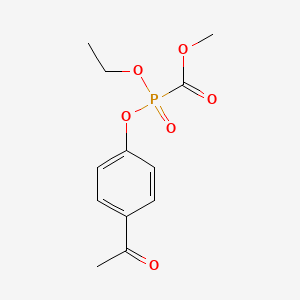
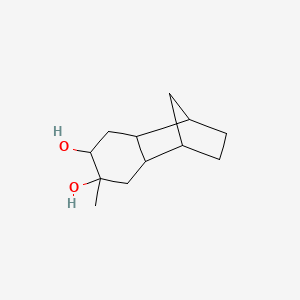
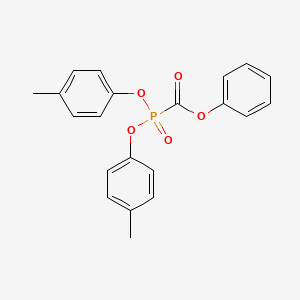
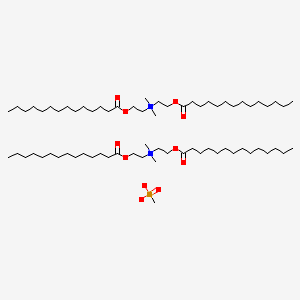
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
